molecular formula C26H28N4O B2845792 1-[(1-Benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(4-methylphenyl)urea CAS No. 478077-25-7

1-[(1-Benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(4-methylphenyl)urea

Cat. No.: B2845792
CAS No.: 478077-25-7
M. Wt: 412.537
InChI Key: NHGJMKGCQXZTPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole compounds involves various tactical approaches . For instance, a method for the preparation of N-acylpyrroles involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

The molecular structure of pyrrole compounds is quite diverse, with the basic structure consisting of a five-membered ring with alternating double and single bonds . The structure–activity relationship studies have been discussed along with their therapeutic applications .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole compounds can vary greatly depending on their specific structure . Pyrrole itself is a colorless volatile liquid that reacts with acids to form salts .

Scientific Research Applications

Synthesis and Anticancer Activity

Urea derivatives, such as "1-Aryl-3-(2-chloroethyl) ureas," have been synthesized and evaluated for their cytotoxicity against human adenocarcinoma cells in vitro, indicating potential anticancer applications. Such compounds, including methyl 4-[p-[3-(2-chloroethyl)ureido]-phenyl]butyrate, have shown comparable or greater cytotoxicity than known anticancer agents like chlorambucil, suggesting their potential in cancer treatment research (Gaudreault et al., 1988).

Cytokinin Activity in Plant Biology

Research on N-phenyl-N′-(4-pyridyl)urea derivatives has demonstrated cytokinin activity, which plays a crucial role in plant growth and development. Compounds such as N-phenyl-N′-(2-chloro-4-pyridyl)urea have been highly active in tobacco callus bioassays, showing that urea derivatives can significantly influence plant biology and may have applications in agriculture (Takahashi et al., 1978).

Enzyme Inhibition for Therapeutic Applications

The study of urea derivatives extends into the exploration of their roles as enzyme inhibitors, which is crucial for developing therapeutic agents. For instance, pyridylthiazole-based ureas have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), crucial targets for treating various diseases, including cancer and cardiovascular diseases (Pireddu et al., 2012).

Neuropharmacology and CNS Research

In neuropharmacology, compounds like "1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1)" have been investigated for their effects on cannabinoid CB1 receptors in the cerebellum. Such studies are vital for understanding the modulation of neuronal excitability and exploring potential treatments for CNS disorders (Wang et al., 2011).

Antiproliferative Effects and Cancer Research

Synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have shown significant antiproliferative effects against various cancer cell lines. Compounds like "1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea" have demonstrated potent inhibitory activity, highlighting the potential of urea derivatives in cancer research (Feng et al., 2020).

Mechanism of Action

The mechanism of action of pyrrole compounds can vary widely depending on their structure and the specific biological target . For example, some pyrrole compounds act as antagonists at β-adrenergic, 5-HT1A and 5-HT1B receptors .

Safety and Hazards

The safety and hazards associated with pyrrole compounds can vary widely depending on their specific structure and the context in which they are used . It’s important to refer to the specific safety data sheets for each compound.

Future Directions

The future directions in the field of pyrrole research involve the exploration of this skeleton to its maximum potential against several diseases or disorders . Further structural optimization of pyrrole derivatives could lead to improved production and quality control of medicinal compounds .

Properties

IUPAC Name

1-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O/c1-19-11-13-23(14-12-19)28-26(31)27-17-24-20(2)21(3)30(18-22-9-5-4-6-10-22)25(24)29-15-7-8-16-29/h4-16H,17-18H2,1-3H3,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGJMKGCQXZTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCC2=C(N(C(=C2C)C)CC3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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